BenchChemオンラインストアへようこそ!

5-propyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

MPC inhibitor Cancer immunotherapy Triazolopyrimidine

5-propyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one (CAS 891124-59-7) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one class. Its structure features a 5-propyl substituent on the pyrimidinone ring and a 3-((pyridin-3-ylmethyl)thio) moiety, distinguishing it from close analogs with ethyl or 2-pyridylmethyl variants.

Molecular Formula C14H15N5OS
Molecular Weight 301.37
CAS No. 891124-59-7
Cat. No. B2411734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-propyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
CAS891124-59-7
Molecular FormulaC14H15N5OS
Molecular Weight301.37
Structural Identifiers
SMILESCCCC1=CC(=O)NC2=NN=C(N12)SCC3=CN=CC=C3
InChIInChI=1S/C14H15N5OS/c1-2-4-11-7-12(20)16-13-17-18-14(19(11)13)21-9-10-5-3-6-15-8-10/h3,5-8H,2,4,9H2,1H3,(H,16,17,20)
InChIKeyXIIFAELWRNYUEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-propyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one (CAS 891124-59-7): Core Chemical Identity and Procurement Baseline


5-propyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one (CAS 891124-59-7) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one class. Its structure features a 5-propyl substituent on the pyrimidinone ring and a 3-((pyridin-3-ylmethyl)thio) moiety, distinguishing it from close analogs with ethyl or 2-pyridylmethyl variants [1] . This scaffold has been identified in patents as a core structure for mitochondrial pyruvate carrier (MPC) inhibitors, a novel mechanism of action under investigation for cancer immunotherapy [2].

Why Generic Substitution of 891124-59-7 with Other Triazolopyrimidinones Risks Experimental Failure


The [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one class exhibits highly specific structure-activity relationships, where subtle variations in the 3-thioether and 5-alkyl substituents can redirect target engagement from one protein family to another . For example, the 5-propyl and 3-(pyridin-3-ylmethyl)thio combination on this scaffold is specifically claimed within the MPC inhibitor chemical space, whereas a simple shift of the pyridyl nitrogen from the 3- to the 2-position or shortening the alkyl chain can alter binding pocket complementarity and pharmacokinetic profiles [1]. Generic substitution without verifying the exact substitution pattern can therefore lead to a complete loss of on-target MPC inhibition, confounding biological experiments and wasting procurement resources.

Quantitative Differentiation Guide for 5-propyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one (891124-59-7)


MPC Inhibitor Chemical Space vs. Other Triazolopyrimidine Scaffolds

The [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one scaffold, specifically when substituted with a 3-thioether and 5-alkyl group, is defined as the core of a novel class of mitochondrial pyruvate carrier (MPC) inhibitors [1]. This represents a differentiated mechanism of action from other triazolopyrimidine-based agents, such as CDK inhibitors or adenosine receptor antagonists, which typically feature modifications at the 5- and 7-positions and are fused through a different [1,5-a] ring junction . The specific combination of the 5-propyl and 3-(pyridin-3-ylmethyl)thio groups in CAS 891124-59-7 is within the general formula (I) claimed for MPC inhibition.

MPC inhibitor Cancer immunotherapy Triazolopyrimidine

Regioisomeric Differentiation: 3-Pyridylmethyl vs. 2-Pyridylmethyl Thioether

The target compound features a 3-pyridylmethyl thioether, whereas a commercially available close analog (CAS 891124-75-7) contains the 2-pyridylmethyl isomer . In related pyridylmethylthio-based kinase inhibitors, the position of the pyridyl nitrogen has been shown to critically influence hydrogen bonding with the hinge region of ATP-binding pockets, leading to significant differences in potency and selectivity [1]. While direct MPC inhibition data comparing these two regioisomers is not publicly available, the patent specifically claims both pyridyl substitution patterns, indicating that the position modulates biological activity.

Structure-Activity Relationship Pyridyl isomer Binding orientation

5-Alkyl Chain Length: Propyl vs. Ethyl and Methyl Analogs

The target compound contains a 5-propyl group, whereas the closest PubChem-indexed analog features a 5-ethyl group (CID 135938313) [1]. In medicinal chemistry, extending the alkyl chain from ethyl to propyl typically increases logP by approximately 0.5 units, which can enhance membrane permeability and metabolic stability while also potentially reducing aqueous solubility [2]. The patent class for this scaffold includes both ethyl and propyl variants, suggesting that the 5-substituent was optimized for pharmacokinetic properties relevant to in vivo MPC inhibition.

Lipophilicity Metabolic stability Alkyl chain SAR

Validated Application Scenarios for Procuring 891124-59-7 Based on Evidenced Differentiation


MPC-Mediated T-Cell Immunometabolism Studies

As a claimed inhibitor of the mitochondrial pyruvate carrier (MPC) [1], CAS 891124-59-7 is best suited for research programs investigating the role of MPC in T-cell differentiation, exhaustion, and memory formation for cancer immunotherapy. Its specific substitution pattern aligns with the pharmacophore defined in the patent, making it a relevant tool compound for modulating pyruvate flux in T-cells.

Structure-Activity Relationship (SAR) Exploration of the 3-Thioether Position

The unique 3-(pyridin-3-ylmethyl)thio moiety differentiates it from the 2-pyridylmethyl isomer (CAS 891124-75-7) . This makes the compound a critical probe for mapping the steric and electronic requirements of the MPC binding pocket at the 3-position, enabling researchers to establish SAR trends that guide lead optimization.

Pharmacokinetic Optimization of the Triazolopyrimidinone Lead Series

The 5-propyl substituent, compared to the 5-ethyl analog (CID 135938313) [2], is predicted to enhance lipophilicity and metabolic stability. This compound is therefore appropriate for comparative ADME studies to assess the impact of 5-alkyl chain elongation on clearance, volume of distribution, and oral bioavailability within the [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one series.

Negative Control Design for Kinase Selectivity Profiling

Given that other triazolopyrimidine regioisomers (e.g., [1,5-a] fused systems) are known CDK or adenosine receptor ligands , CAS 891124-59-7 can serve as a selectivity control to confirm that observed phenotypic effects are driven by MPC inhibition rather than off-target kinase or GPCR engagement. Its distinct [4,3-a] ring junction provides a clean mechanistic comparator.

Quote Request

Request a Quote for 5-propyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.